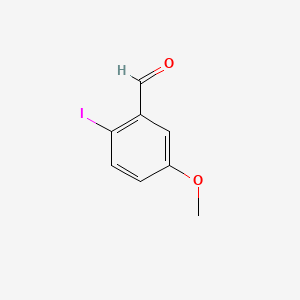
6-クロロ-1-(2-メトキシフェニル)-1-オキソヘキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a ketone functional group within its molecular structure
科学的研究の応用
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene (anisole) is reacted with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques to ensure high purity.
化学反応の分析
Types of Reactions
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-chloro-1-(2-methoxyphenyl)hexanoic acid.
Reduction: Formation of 6-chloro-1-(2-methoxyphenyl)hexanol.
Substitution: Formation of 6-amino-1-(2-methoxyphenyl)-1-oxohexane or 6-thio-1-(2-methoxyphenyl)-1-oxohexane.
作用機序
The mechanism of action of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets. The chloro group and the ketone functional group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
6-Chloro-1-(2-hydroxyphenyl)-1-oxohexane: Similar structure but with a hydroxy group instead of a methoxy group.
6-Chloro-1-(2-ethoxyphenyl)-1-oxohexane: Similar structure but with an ethoxy group instead of a methoxy group.
6-Bromo-1-(2-methoxyphenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. The chloro group also provides specific reactivity patterns that can be exploited in various synthetic and research applications.
特性
IUPAC Name |
6-chloro-1-(2-methoxyphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBPMHGYJUGMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455112 |
Source


|
| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501083-60-9 |
Source


|
| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)








